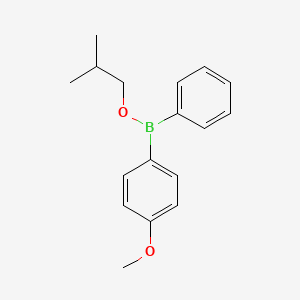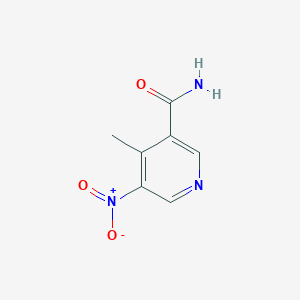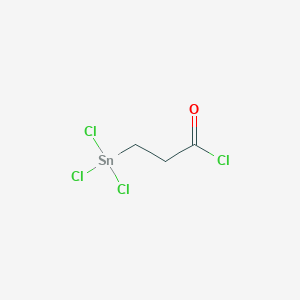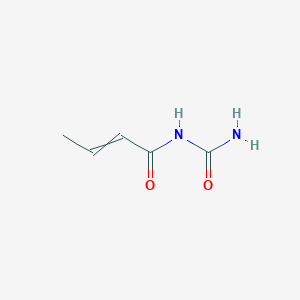![molecular formula C10H5ClN2O2 B14602061 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-68-2](/img/structure/B14602061.png)
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This reaction can be facilitated by using catalysts such as copper(II) trifluoroacetate (Cu(TFA)2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
化学反応の分析
Types of Reactions
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can have diverse applications in pharmaceuticals and materials science.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of certain enzymes and biological pathways.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
作用機序
The mechanism of action of 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.
類似化合物との比較
Similar Compounds
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds share a similar core structure but differ in the substituents on the oxazole ring.
4-aryl substituted oxazolo[4,5-c]quinolines: These derivatives have aryl groups attached to the oxazole ring, which can influence their chemical and biological properties.
Uniqueness
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to the presence of the chlorine atom at the 6-position, which can significantly impact its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity.
特性
CAS番号 |
59851-68-2 |
|---|---|
分子式 |
C10H5ClN2O2 |
分子量 |
220.61 g/mol |
IUPAC名 |
6-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-6-3-1-2-5-8(6)12-4-7-9(5)15-10(14)13-7/h1-4H,(H,13,14) |
InChIキー |
SMJQFMXZJRGQIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CN=C2C(=C1)Cl)NC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)











![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
